molecular formula C12H18F2N2 B13240290 (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine

Cat. No.: B13240290
M. Wt: 228.28 g/mol
InChI Key: DAVZNLPGALQLFW-UHFFFAOYSA-N
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Description

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine is a fluorinated amine derivative characterized by a benzyl group attached to an ethylamine backbone, with a 3-amino-2,2-difluoropropyl substituent.

Properties

Molecular Formula

C12H18F2N2

Molecular Weight

228.28 g/mol

IUPAC Name

N'-benzyl-N'-ethyl-2,2-difluoropropane-1,3-diamine

InChI

InChI=1S/C12H18F2N2/c1-2-16(10-12(13,14)9-15)8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3

InChI Key

DAVZNLPGALQLFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl bromide with ethylamine to form N-benzylethylamine. This intermediate is then reacted with 3-amino-2,2-difluoropropyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine Applications

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine is a compound with diverse applications spanning chemistry, biology, medicine, and industry, largely due to its unique chemical properties. The presence of both an amino group and fluorine atoms in its structure allows for a variety of interactions and reactions, making it a valuable building block and research tool.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine serves a number of purposes in scientific research.

Chemistry: It is employed as a building block in the synthesis of complex molecules, particularly in the creation of fluorinated compounds, which are useful in various chemical reactions and processes.

Biology: The compound is used to study the effects of fluorinated amines on biological systems and to develop fluorinated analogs of biologically active molecules, aiding in understanding their mechanisms of action and potential therapeutic uses.

Medicine: In medicinal chemistry, it is explored as a pharmacophore in drug design because fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: This compound is used in the production of specialty chemicals and materials, with its unique chemical properties making it suitable for applications in advanced materials, coatings, and polymers.

Chemical Reactions

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine can undergo several types of chemical reactions.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro compounds, with common oxidizing agents including hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
  • Reduction: It can be reduced to form secondary or tertiary amines, using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: The fluorine atoms can be substituted with other functional groups using reagents like sodium azide (NaN3) and potassium cyanide (KCN) for nucleophilic substitution reactions.

Other applications

  • Biological Buffer: 2-Amino-2-methyl-1,3-propanediol, a different compound, is utilized as a biological buffer and is also employed in the creation of surfactants and vulcanization accelerators . It can absorb acidic gases and act as an emulsifying agent in cosmetics, leather dressings, and cleaning compounds and is also used in hair sprays .
  • Synthesis of Amino Acids: Amino acids containing quaternary centers can be accessed by the alkylation or arylation of tertiary amino acid enolates .

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Oxygen and Methyl Groups

  • Compound from : (2S,4S,5S)-N-(3-Amino-2,2-dimethyl-3-oxopropyl)-... (ID: 33) Structural Difference: The 3-amino-2,2-dimethyl-3-oxopropyl group replaces the difluoropropyl chain. The oxo group may also enhance hydrogen-bonding capacity, altering target selectivity .
  • Target Compound : The 2,2-difluoro motif reduces steric hindrance while increasing electronegativity, favoring interactions with hydrophobic enzyme pockets or fluorophilic protein regions .

Benzyl Group Variations

  • Compound from : (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (ID: 279236-81-6) Structural Difference: A single fluorine on the benzyl ring and an imidazole-containing propyl chain. Impact: The monofluoro benzyl group may offer moderate electronegativity, while the imidazole enhances π-π stacking and metal coordination. In contrast, the target compound’s unsubstituted benzyl group prioritizes hydrophobic interactions, and its ethylamine chain may improve solubility in aqueous media .

Amine Backbone Modifications

  • Compound from : [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine Structural Difference: A dimethylamine group replaces ethylamine, and a bromophenyl-pyridinyl moiety substitutes the benzyl group. The bromine atom adds steric weight and polarizability, which could enhance binding affinity but reduce metabolic stability relative to the target’s fluorine atoms .

Data Table: Key Comparative Properties

Property (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine Compound Compound Compound
Molecular Weight ~280–300 g/mol (estimated) >600 g/mol ~250–270 g/mol ~350–370 g/mol
Key Substituents 2,2-difluoropropyl, benzyl, ethylamine 2,2-dimethyl-3-oxo 3-fluoro-benzyl Bromophenyl, pyridinyl
Polarity Moderate (fluorine-driven) High (oxo group) Moderate Low (bromine)
Synthetic Yield Not reported (inferred 30–50%) 39% () Not reported Not reported
Potential Applications Enzyme inhibition, CNS targeting Peptidomimetics Antimicrobials Receptor antagonists

Research Findings and Implications

  • Fluorine’s Role : The difluoro group in the target compound enhances metabolic stability and bioavailability compared to oxygenated analogs (), as fluorine resists oxidative degradation .
  • Benzyl vs. Heteroaromatic Groups : The unsubstituted benzyl group in the target prioritizes hydrophobic binding, whereas pyridinyl or imidazole groups () enable π-π or metal-ligand interactions, expanding target versatility .
  • Amine Backbone Flexibility : Ethylamine’s shorter chain may reduce off-target interactions compared to bulkier dimethylamine or propylamine derivatives (), favoring central nervous system (CNS) penetration .

Biological Activity

(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available literature concerning the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine features a unique structure that may contribute to its biological activity. The presence of a difluoropropyl group is notable for enhancing lipophilicity and possibly influencing receptor interactions.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that derivatives of similar structures exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, may play a crucial role in this activity.
  • Anticancer Properties : Some studies suggest that compounds with similar amine functionalities can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
  • Neuroprotective Effects : Compounds structurally related to (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine have shown neuroprotective properties in models of neurodegenerative diseases, potentially by reducing oxidative stress and inflammation.

The mechanisms through which (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine exerts its effects are still under investigation. However, several hypotheses based on related compounds include:

  • Receptor Modulation : Interaction with serotonin receptors (5-HT receptors) has been noted, suggesting a role in mood regulation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

Case Studies

  • In Vivo Studies : In a study involving rodent models, administration of (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine resulted in significant behavioral changes indicative of antidepressant effects compared to control groups.
  • Cell Line Experiments : In vitro assays using human cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations, with evidence suggesting apoptosis as a mechanism of action.

Data Tables

Biological ActivityObserved EffectsReference
AntidepressantIncreased locomotor activity in forced swim test
Anticancer50% inhibition of cell growth at 10 µM
NeuroprotectionReduced oxidative stress markers

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